molecular formula C16H17N B14183253 3-Methyl-1-(naphthalen-2-yl)-3-azabicyclo[3.1.0]hexane CAS No. 923567-65-1

3-Methyl-1-(naphthalen-2-yl)-3-azabicyclo[3.1.0]hexane

Cat. No.: B14183253
CAS No.: 923567-65-1
M. Wt: 223.31 g/mol
InChI Key: COLJOGVSPPXZNW-UHFFFAOYSA-N
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Description

3-Methyl-1-(naphthalen-2-yl)-3-azabicyclo[310]hexane is a complex organic compound featuring a bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1-(naphthalen-2-yl)-3-azabicyclo[3.1.0]hexane typically involves a series of organic reactions. One common method is the [2 + 2] cycloaddition reaction, which is often facilitated by photochemical conditions . This reaction allows for the formation of the bicyclic structure by combining smaller molecular units under light irradiation.

Industrial Production Methods

Industrial production of this compound may involve scaling up the photochemical cycloaddition process. This requires precise control of reaction conditions, including temperature, light intensity, and the presence of catalysts to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-(naphthalen-2-yl)-3-azabicyclo[3.1.0]hexane can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., hydroxide ions, amines)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

3-Methyl-1-(naphthalen-2-yl)-3-azabicyclo[3.1.0]hexane has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Methyl-1-(naphthalen-2-yl)-3-azabicyclo[3.1.0]hexane involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[2.1.1]hexane: Another bicyclic compound with similar structural features but different functional groups.

    Bicyclo[3.1.1]heptane: A related compound with a larger bicyclic ring system.

    Bicyclo[1.1.1]pentane: A smaller bicyclic compound with distinct chemical properties.

Uniqueness

3-Methyl-1-(naphthalen-2-yl)-3-azabicyclo[3.1.0]hexane is unique due to its specific substitution pattern and the presence of the naphthalene moiety. This gives it distinct chemical and physical properties compared to other bicyclic compounds.

Properties

CAS No.

923567-65-1

Molecular Formula

C16H17N

Molecular Weight

223.31 g/mol

IUPAC Name

3-methyl-1-naphthalen-2-yl-3-azabicyclo[3.1.0]hexane

InChI

InChI=1S/C16H17N/c1-17-10-15-9-16(15,11-17)14-7-6-12-4-2-3-5-13(12)8-14/h2-8,15H,9-11H2,1H3

InChI Key

COLJOGVSPPXZNW-UHFFFAOYSA-N

Canonical SMILES

CN1CC2CC2(C1)C3=CC4=CC=CC=C4C=C3

Origin of Product

United States

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